7,8-Dihydro-8-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-ol
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Overview
Description
8-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol typically involves multi-step organic reactions. The starting materials often include phenolic compounds and various reagents to introduce the methoxy and hydroxy groups. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. similar compounds are often produced using batch reactors where precise control over reaction conditions is maintained to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the chromene ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction could yield dihydrochromenes.
Scientific Research Applications
8-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: The compound may modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-6-methyl-8-(trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromene-7-carboxylic acid.
- 8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene.
Uniqueness
8-(4-Hydroxy-3,5-dimethoxyphenyl)-6-methyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
117211-99-1 |
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Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol |
InChI |
InChI=1S/C19H20O7/c1-19(21)8-12(10-4-16(22-2)18(20)17(5-10)23-3)11-6-14-15(25-9-24-14)7-13(11)26-19/h4-7,12,20-21H,8-9H2,1-3H3 |
InChI Key |
IZBPVUYUOQFKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC3=C(C=C2O1)OCO3)C4=CC(=C(C(=C4)OC)O)OC)O |
Origin of Product |
United States |
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